molecular formula C12H18Cl2Ru B8115581 Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)

Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)

Cat. No.: B8115581
M. Wt: 334.2 g/mol
InChI Key: HIFFVMAWJALNHN-LXALEWKWSA-L
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Description

Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) is a coordination compound featuring ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in the field of organic synthesis. The empirical formula for this compound is C12H18Cl2Ru, and it has a molecular weight of 334.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) typically involves the reaction of ruthenium chloride with 2,6,10-dodecatriene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired complex .

Industrial Production Methods

In an industrial setting, the production of Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically isolated by crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

Mechanism of Action

The mechanism by which Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and allowing for the desired chemical transformations to occur. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Tris(triphenylphosphine)ruthenium(II) dichloride
  • Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)
  • Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
  • Dichloro(p-cymene)ruthenium(II) dimer
  • Ruthenium(III) chloride hydrate

Uniqueness

Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) is unique due to its specific ligand environment, which provides distinct catalytic properties compared to other ruthenium complexes. Its ability to facilitate a wide range of chemical reactions with high selectivity and efficiency makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

dichlororuthenium(2+);(2E,6Z,10E)-dodeca-2,6,10-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2/b5-3+,6-4+,12-11-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFFVMAWJALNHN-LXALEWKWSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH2-]/C=C/CC/C=C\CC/C=C/[CH2-].Cl[Ru+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12170-97-7
Record name Dichloro(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 2
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 3
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 4
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 5
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 6
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)

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